6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine
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Overview
Description
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the bromination of a precursor oxazolo[5,4-b]pyridine compound followed by the introduction of a methylthio group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The methylthio group can be introduced using reagents like methylthiol or dimethyl disulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated oxazolo[5,4-b]pyridine
Substitution: Amino- or thio-substituted oxazolo[5,4-b]pyridine derivatives
Scientific Research Applications
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine
- 6-Bromo-2-(methylthio)oxazolo[3,4-b]pyridine
- 6-Bromo-2-(methylthio)oxazolo[5,4-c]pyridine
Uniqueness
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
116081-19-7 |
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Molecular Formula |
C7H5BrN2OS |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3 |
InChI Key |
QTKKZLFHPUYYGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)N=CC(=C2)Br |
Origin of Product |
United States |
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